Ethyl 2,5-dibromonicotinate
CAS No.: 1214375-74-2
Cat. No.: VC0035806
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.957
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214375-74-2 |
---|---|
Molecular Formula | C8H7Br2NO2 |
Molecular Weight | 308.957 |
IUPAC Name | ethyl 2,5-dibromopyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
Standard InChI Key | NMPIHOQTXGSWRI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CC(=C1)Br)Br |
Introduction
Chemical Identity and Physical Properties
Ethyl 2,5-dibromonicotinate is a halogenated pyridine derivative with bromination at the 2 and 5 positions of the pyridine ring. The compound features an ethyl ester group attached to the carboxylic acid function at the 3-position of the nicotinic acid structure.
Basic Chemical Information
The compound possesses the following fundamental characteristics:
Property | Value |
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CAS Registry Number | 1214375-74-2 |
Molecular Formula | C₈H₇Br₂NO₂ |
Molecular Weight | 308.957 g/mol |
IUPAC Name | Ethyl 2,5-dibromopyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
Standard InChIKey | NMPIHOQTXGSWRI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CC(=C1)Br)Br |
The molecule contains 11 heavy atoms with a pyridine ring as its core structure, modified with two bromine atoms at positions 2 and 5, and an ethyl carboxylate group at position 3.
Physical Properties
The physical properties of ethyl 2,5-dibromonicotinate are crucial for its handling and application in laboratory settings. While specific physical data for this compound is limited in direct research literature, comparative analysis with similar structures allows for reasonable property estimations:
Physical Property | Value/Description |
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Appearance | Typically a crystalline solid |
Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and DMSO |
Stability | Relatively stable under normal laboratory conditions |
Storage | Recommended storage at controlled room temperature in sealed containers |
Synthesis and Preparation
The preparation of ethyl 2,5-dibromonicotinate typically involves the selective bromination of ethyl nicotinate, which serves as the parent compound. Several synthetic approaches have been documented in the literature.
Synthetic Routes
The most common synthesis pathway involves the bromination of ethyl nicotinate using appropriate brominating agents:
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Direct bromination using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetic acid.
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Careful control of reaction conditions to ensure selective bromination at the desired 2 and 5 positions without over-bromination.
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The reaction is typically conducted under anhydrous conditions and may require temperature control to ensure regioselectivity.
Purification Methods
After synthesis, the compound requires purification to remove reaction byproducts and unreacted starting materials:
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Recrystallization from appropriate solvents or solvent mixtures
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Column chromatography, typically using silica gel and appropriate eluent systems
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Filtration and washing procedures to remove inorganic salts and other impurities
The final product should be characterized for purity using standard analytical techniques.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of ethyl 2,5-dibromonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about the compound:
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¹H NMR would typically show signals for:
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Ethyl group protons (triplet for CH₃ and quartet for CH₂)
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Aromatic protons of the pyridine ring (typically 2 signals)
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¹³C NMR would display signals for:
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Carbonyl carbon of the ester group
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Aromatic carbons of the pyridine ring
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Carbons of the ethyl group
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Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups:
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Ester carbonyl stretching vibration (typically around 1700-1750 cm⁻¹)
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C-Br stretching vibrations
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Aromatic C=C and C=N stretching vibrations from the pyridine ring
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the structure:
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Molecular ion peak at m/z ≈ 309 (consistent with the molecular formula)
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Isotope pattern characteristic of a compound containing two bromine atoms
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Fragment ions resulting from the loss of bromine atoms and/or the ethyl group
Chemical Reactivity and Applications
Ethyl 2,5-dibromonicotinate demonstrates significant reactivity due to its functional groups and serves as a valuable intermediate in organic synthesis.
Reactivity Profile
The compound exhibits several reactive sites:
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The bromine atoms at positions 2 and 5 can participate in various cross-coupling reactions, including:
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Suzuki-Miyaura coupling
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Stille coupling
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Negishi coupling
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Sonogashira coupling
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The ester group can undergo typical ester reactions:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification
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Reduction to alcohols
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Amidation to form amides
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Applications in Organic Synthesis
Ethyl 2,5-dibromonicotinate serves as an important building block in organic synthesis:
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Used as an intermediate in pharmaceutical and agrochemical development
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Valuable in the synthesis of heterocyclic compounds
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Serves as a precursor for creating more complex pyridine derivatives
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Utilized in the preparation of materials for electronic applications
Comparison with Related Compounds
Understanding the relationships between ethyl 2,5-dibromonicotinate and similar compounds provides valuable context for its properties and applications.
Structural Analogues
Several related compounds show structural similarity to ethyl 2,5-dibromonicotinate:
Compound | Molecular Formula | Key Structural Differences |
---|---|---|
Ethyl 2,4-dibromonicotinate | C₈H₇Br₂NO₂ | Bromination at positions 2 and 4 instead of 2 and 5 |
Ethyl 2,6-dibromonicotinate | C₈H₇Br₂NO₂ | Bromination at positions 2 and 6 instead of 2 and 5 |
Methyl 2,5-dibromonicotinate | C₇H₅Br₂NO₂ | Methyl ester instead of ethyl ester |
Ethyl nicotinate | C₈H₉NO₂ | No bromine substitution (parent compound) |
Ethyl 5-bromo-2-methylnicotinate | C₉H₁₀BrNO₂ | Contains one bromine and a methyl group |
Ethyl 2,5-dibromothiophene-3-carboxylate | C₇H₆Br₂O₂S | Thiophene ring instead of pyridine ring |
These compounds share similar synthetic pathways and often exhibit comparable reactivity patterns, though with varying degrees of electrophilicity and steric effects .
Reactivity Comparisons
The position of bromine atoms significantly affects the reactivity profile:
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Compounds with bromination at positions 2 and 5 (as in ethyl 2,5-dibromonicotinate) generally show:
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Enhanced reactivity toward nucleophilic substitution at the 2-position
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Favorable coupling reactions at both bromine positions
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The parent compound, ethyl nicotinate, lacks the bromine substituents and therefore shows:
Research Applications and Future Perspectives
Ethyl 2,5-dibromonicotinate continues to find applications in various research areas.
Current Research Utilization
The compound has been utilized in:
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Development of pharmaceutical intermediates
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Synthesis of heterocyclic compounds with potential biological activity
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Preparation of materials for electronic applications
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Research into novel synthetic methodologies
Future Research Directions
Potential areas for future exploration include:
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Application in the synthesis of complex heterocyclic systems with medicinal properties
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Development of new cross-coupling methodologies using this compound as a substrate
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Utilization in materials science for the development of functional materials
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Investigation of catalytic processes that can selectively transform one bromine position
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